Cas no 1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-BROMO-2-FLUORO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]-DIOXABOROLAN-2-YL)PYRIDINE
- 5-Bromo-2-fluoropyridin-3-ylboronic acid pinacol ester
- 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
- Pyridine, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- C11H14BBrFNO2
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
- 5-Bromo-2-fluoropyridine-3-boronicacidpinacolester
- LSBZMTVRIRYRDL-UHFFFAOYSA-N
- BCP05459
- FCH2716521
- 5-Bromo-2-fluoro-pyridine-3-boronic acid pinacol ester
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester, 97%
- DTXSID30660636
- MFCD08689619
- CS-0041090
- J-001792
- AKOS015949959
- 5-BROMO-2-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- F14988
- SY110341
- 1073353-50-0
- SB30482
- DS-13555
- 5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester
- SCHEMBL4561680
- EN300-7379771
-
- MDL: MFCD08689619
- インチ: 1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
- InChIKey: LSBZMTVRIRYRDL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C(C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H])F
計算された属性
- せいみつぶんしりょう: 301.02800
- どういたいしつりょう: 301.028
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 46-50 °C
- ふってん: 346.2 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - PSA: 31.35000
- LogP: 2.28240
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC412050-250mg |
5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester |
1073353-50-0 | 97% | 250mg |
£36.00 | 2024-05-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161511-1g |
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 97% | 1g |
¥134.0 | 2022-03-01 | |
TRC | B689953-100mg |
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |
1073353-50-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
Alichem | A029168698-10g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 10g |
$400.00 | 2023-09-04 | |
abcr | AB206760-5 g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester, 95%; . |
1073353-50-0 | 95% | 5g |
€301.20 | 2023-05-06 | |
TRC | B689953-1g |
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |
1073353-50-0 | 1g |
$ 133.00 | 2023-04-18 | ||
Fluorochem | 218932-250mg |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 250mg |
£17.00 | 2022-03-01 | |
Enamine | EN300-7379771-1.0g |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
Enamine | EN300-7379771-10.0g |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
Fluorochem | 218932-5g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 5g |
£110.00 | 2022-03-01 |
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A Comprehensive Overview
The compound 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073353-50-0) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound is particularly notable for its unique structure, which combines a pyridine ring with bromine and fluorine substituents and a boron-containing dioxaborolane group. The presence of these functional groups makes it an attractive candidate for various chemical transformations and applications.
The pyridine ring serves as the central framework of this molecule. Pyridine is a six-membered aromatic ring with one nitrogen atom, providing a rigid and planar structure that is highly reactive in many organic reactions. The substitution pattern of this compound is critical to its reactivity and utility. The bromine atom at position 5 and the fluorine atom at position 2 introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. These substituents also enhance the molecule's ability to participate in nucleophilic aromatic substitution reactions or other transformations requiring activated aromatic systems.
One of the most distinctive features of this compound is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at position 3 of the pyridine ring. This dioxaborolane group is a boron-containing moiety that has gained significant attention in recent years due to its role in cross-coupling reactions. The dioxaborolane group acts as a boron-based leaving group or coupling partner in reactions such as Suzuki-Miyaura coupling or other transition-metal-catalyzed processes. Its tetramethyl substitution pattern provides steric bulk around the boron atom, which can influence reactivity and selectivity in these reactions.
Recent studies have highlighted the importance of borylated pyridines like this compound in the synthesis of advanced materials and pharmaceuticals. For instance, researchers have explored their use in constructing heterocyclic frameworks for drug discovery. The combination of bromine and fluorine substituents on the pyridine ring allows for fine-tuning of electronic properties and selectivity during these syntheses.
In addition to its role in organic synthesis, this compound has potential applications in optoelectronic materials. The pyridine ring's aromaticity and conjugation with electron-withdrawing groups can lead to interesting electronic properties suitable for use in light-emitting diodes (LEDs) or photovoltaic devices. Recent advancements in materials science have demonstrated how such functionalized pyridines can be integrated into organic semiconductors to enhance their performance.
From a synthetic perspective, this compound can be prepared via various routes depending on the desired application. One common approach involves introducing the dioxaborolane group through a coupling reaction with a suitable boronic acid derivative. This process often employs palladium catalysts to facilitate efficient coupling under mild conditions. The bromination and fluorination steps are typically carried out using electrophilic substitution methods or through directed metallation strategies.
The combination of multiple functional groups in this molecule makes it versatile for further derivatization. For example, the bromide substituent can undergo elimination or substitution reactions to introduce new functionalities into the molecule. Similarly, the fluorinated position can participate in nucleophilic substitutions or serve as a directing group for further modifications.
In terms of stability and handling, this compound is generally stable under normal storage conditions but should be protected from moisture due to its reactive nature. Proper handling procedures are essential to ensure safety during synthesis and manipulation.
Overall,5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents an excellent example of how modern organic synthesis leverages multifunctional molecules to achieve complex transformations and applications across various fields.
1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品
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